molecular formula C8H8N2O B1359158 (1H-Pyrrolo[2,3-b]pyridin-5-yl)methanol CAS No. 849067-97-6

(1H-Pyrrolo[2,3-b]pyridin-5-yl)methanol

Cat. No. B1359158
CAS RN: 849067-97-6
M. Wt: 148.16 g/mol
InChI Key: HECHZAPQJASYJL-UHFFFAOYSA-N
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Description

“(1H-Pyrrolo[2,3-b]pyridin-5-yl)methanol” is a chemical compound with the molecular formula C8H8N2O . It is a solid substance .


Molecular Structure Analysis

The molecular structure of “(1H-Pyrrolo[2,3-b]pyridin-5-yl)methanol” can be represented by the SMILES string OCc1cnc2[nH]ccc2c1 . The InChI key for this compound is HECHZAPQJASYJL-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“(1H-Pyrrolo[2,3-b]pyridin-5-yl)methanol” is a solid substance . Its molecular weight is 148.16 .

Safety and Hazards

“(1H-Pyrrolo[2,3-b]pyridin-5-yl)methanol” is classified as a combustible solid . It is harmful by inhalation, in contact with skin, and if swallowed .

properties

IUPAC Name

1H-pyrrolo[2,3-b]pyridin-5-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c11-5-6-3-7-1-2-9-8(7)10-4-6/h1-4,11H,5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HECHZAPQJASYJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=C(C=C21)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80628564
Record name (1H-Pyrrolo[2,3-b]pyridin-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80628564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1H-Pyrrolo[2,3-b]pyridin-5-yl)methanol

CAS RN

849067-97-6
Record name 1H-Pyrrolo[2,3-b]pyridine-5-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=849067-97-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1H-Pyrrolo[2,3-b]pyridin-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80628564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid methyl ester (75 mg, 0.394 mmol) in THF at 0 C was added lithium aluminum hydride (45 mg, 1.18 mmol) and the reaction mixture was slowly allowed to warm to ambient temperature. The reaction was refluxed for 12 hr, allowed to cool and quenched with water. Extraction with ethyl acetate, washed with brine, dried (Na2SO4) to afford (1H-Pyrrolo[2,3-b]pyridin-5-yl)-methanol (57 mg, 98% yield).
Quantity
75 mg
Type
reactant
Reaction Step One
Quantity
45 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

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